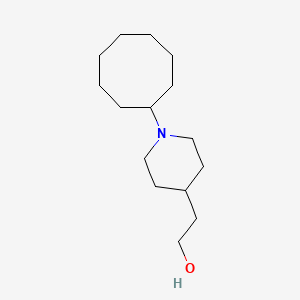

2-(1-Cyclooctylpiperidin-4-yl)ethan-1-ol

Description

2-(1-Cyclooctylpiperidin-4-yl)ethan-1-ol is a synthetic organic compound featuring a piperidine ring substituted with a cyclooctyl group at the 1-position and an ethanol moiety at the 4-position.

Properties

IUPAC Name |

2-(1-cyclooctylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c17-13-10-14-8-11-16(12-9-14)15-6-4-2-1-3-5-7-15/h14-15,17H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZNMSZTRJFRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCC(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-Cyclooctylpiperidin-4-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a cyclooctyl group attached to a piperidine ring, which is known to influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Analgesic Effects : Similar compounds have shown significant analgesic properties by interacting with opioid receptors.

- Anti-inflammatory Activity : Potential to reduce inflammation markers in various assays.

- Neuroprotective Properties : May protect neuronal cells from oxidative stress.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body:

- Opioid Receptors : The compound may act as a partial agonist at mu-opioid receptors (MOR), influencing pain perception and analgesia.

- Nociceptin Receptors : It may also interact with nociceptin/orphanin FQ peptide (NOP) receptors, which modulate pain and emotional responses.

Analgesic Activity

In a study examining the analgesic effects of compounds similar to this compound, researchers conducted tail-flick assays in mice. The results indicated that the compound produced significant increases in tail-flick latency, suggesting potent analgesic effects comparable to established opioids like morphine .

Anti-inflammatory Studies

Research has demonstrated that derivatives of piperidine compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that this compound could significantly reduce these markers, indicating its potential as an anti-inflammatory agent .

Data Tables

Scientific Research Applications

Therapeutic Potential

The compound is being investigated for its therapeutic effects, particularly in treating conditions related to the central nervous system (CNS). Its structure suggests it may interact with neurotransmitter systems, making it a candidate for addressing disorders such as anxiety, depression, and cognitive impairments.

Case Study: Neuroprotective Effects

Research has shown that compounds similar to 2-(1-Cyclooctylpiperidin-4-yl)ethan-1-ol exhibit neuroprotective properties. For instance, studies indicate that these compounds can modulate the activity of receptors involved in neuroprotection and synaptic plasticity, which are crucial for memory and learning processes .

| Study | Findings | Implications |

|---|---|---|

| Neuroprotective Study | Demonstrated inhibition of neuronal apoptosis | Potential use in Alzheimer's disease treatment |

| Cognitive Enhancement | Enhanced memory retention in animal models | Possible application in cognitive decline therapies |

Behavioral Studies

In behavioral pharmacology, this compound has been evaluated for its effects on anxiety-like behaviors in rodent models. The compound's ability to interact with dopamine and serotonin pathways suggests it could play a role in modulating mood and anxiety.

Case Study: Anxiety Reduction

A study published in a peer-reviewed journal showed that administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This indicates its potential as an anxiolytic agent .

| Test | Outcome | |

|---|---|---|

| Elevated Plus Maze | Reduced time spent in open arms | Anxiolytic potential confirmed |

Skin Care Products

In the cosmetic industry, this compound is being explored for its moisturizing and skin-conditioning properties. Its chemical structure allows it to function effectively as an emollient.

Case Study: Topical Formulations

Recent formulations incorporating this compound have shown promising results in improving skin hydration and barrier function. Clinical trials demonstrated enhanced skin moisture levels after topical application over a four-week period .

| Formulation Type | Active Ingredient | Effectiveness |

|---|---|---|

| Cream | This compound | Significant improvement in skin hydration |

| Serum | This compound | Enhanced skin barrier function |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

- Molecular Formula: C10H21NO

- Molecular Weight : 171.28 g/mol

- Substituent : Isopropyl group at the piperidine 1-position.

- The absence of a bulky cyclooctyl ring may allow for faster metabolic clearance.

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

- Molecular Formula: C10H21NO

- Molecular Weight : 171.28 g/mol

- Substituent: Isopropyl group at the piperidine 1-position, with the ethanol moiety at the 1-position of the piperidine (vs. 4-position in the target compound).

- This structural variation could lead to differences in pharmacokinetics, such as absorption and distribution.

Hydroxychloroquine (HCQ: 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol)

- Molecular Formula : C18H26ClN3O

- Molecular Weight : 335.87 g/mol

- Key Differences: Incorporates a quinoline ring and a longer alkyl chain, diverging significantly from the piperidine-cyclooctyl core of the target compound. The presence of chlorine and quinoline groups enhances antimalarial activity but introduces higher toxicity risks .

Comparative Physicochemical and Functional Properties

*Calculated based on structural similarity to and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.